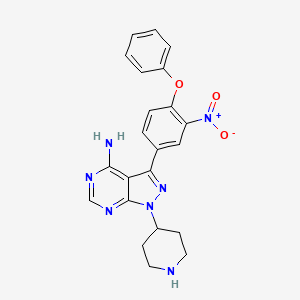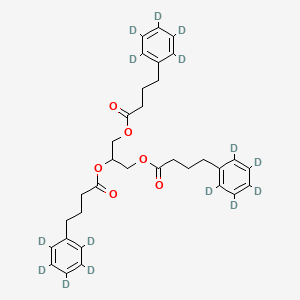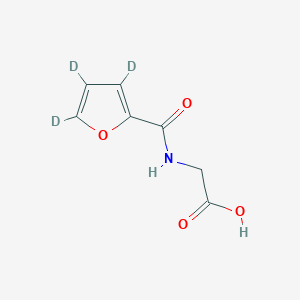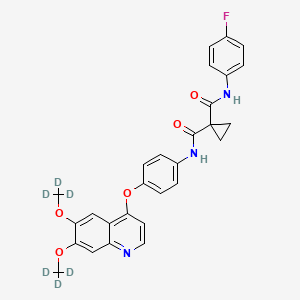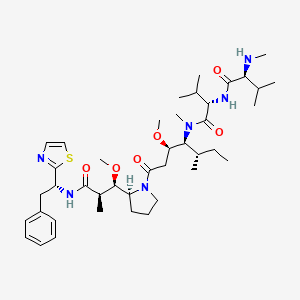
MMAD Isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mass Median Aerodynamic Diameter (MMAD) Isomer is a term used in aerosol science to describe the aerodynamic diameter at which half of the aerosolized drug mass lies below the stated diameter. This concept is crucial in understanding the behavior of particles in various applications, particularly in inhalation therapies and environmental studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of MMAD Isomer involves the use of multi-stage inertial cascade impactors. These apparatuses progressively size-fractionate the aerosol passing through a series of stages containing one or more nozzles, by increasing particle velocity. The nozzle sizes for a given multi-nozzle stage can be described collectively by effective diameter, related to the cut-point size, providing the link to aerodynamic diameter .
Industrial Production Methods
In industrial settings, the production of this compound is achieved through the use of advanced aerosol generation and measurement techniques. These methods include the use of aerodynamic particle sizers, cascade impactors, and other gravimetric instruments to measure the particle size distribution of aerosols .
Análisis De Reacciones Químicas
Types of Reactions
MMAD Isomer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential in modifying the properties of the particles to suit specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may result in the formation of oxides, while substitution reactions may yield halogenated compounds .
Aplicaciones Científicas De Investigación
MMAD Isomer has significant applications in various scientific research fields:
Chemistry: Used in the study of aerosol chemistry and particle behavior.
Biology: Applied in understanding the impact of aerosols on biological systems, including respiratory health.
Medicine: Crucial in the development of inhalation therapies for respiratory diseases.
Industry: Utilized in environmental monitoring and control of particulate matter.
Mecanismo De Acción
The mechanism of action of MMAD Isomer involves its interaction with biological and environmental systems. In medical applications, the aerodynamic diameter of the particles determines their deposition in different regions of the respiratory tract. Smaller particles tend to penetrate deeper into the lungs, while larger particles are deposited in the upper airways .
Comparación Con Compuestos Similares
Similar Compounds
Geometric Standard Deviation (GSD): Describes the spread of particle sizes in an aerosol.
Aerodynamic Particle Sizer (APS): Measures the aerodynamic diameter of particles in an aerosol.
Uniqueness
MMAD Isomer is unique in its ability to provide a statistically derived figure for particle samples, making it a critical parameter in aerosol science. Unlike GSD and APS, which provide information on the spread and measurement of particle sizes, this compound specifically focuses on the median aerodynamic diameter, offering a more precise understanding of particle behavior .
Propiedades
Fórmula molecular |
C41H66N6O6S |
|---|---|
Peso molecular |
771.1 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30+,31-,32+,34-,35-,36-,37+/m0/s1 |
Clave InChI |
BLUGYPPOFIHFJS-FHBKQJIJSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


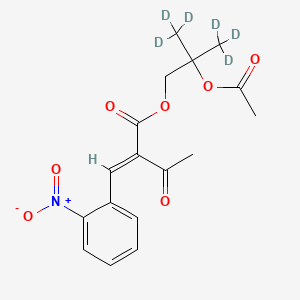
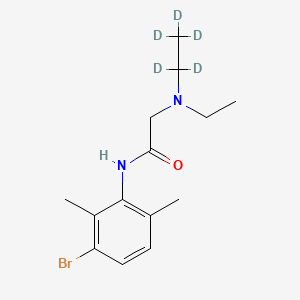

![5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B12426160.png)
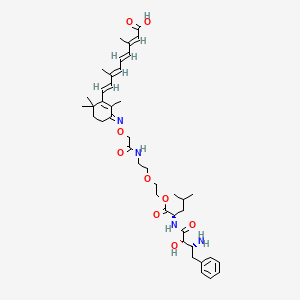

![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
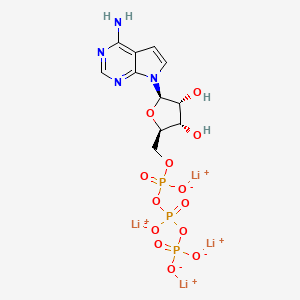
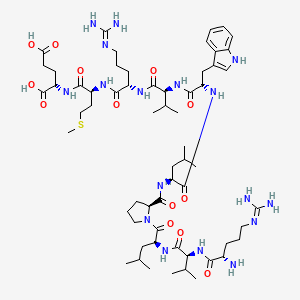
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
